

Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanecarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1-(4-Bromophenyl)cyclobutanecarboxylic acid**, a valuable intermediate in medicinal chemistry and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed projection of its spectroscopic data based on the analysis of its constituent chemical moieties: the 4-bromophenyl group and the 1-carboxycyclobutane substituent. This information is supplemented with generalized experimental protocols for its synthesis and spectroscopic analysis, offering a robust resource for researchers working with this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(4-Bromophenyl)cyclobutanecarboxylic acid**. These predictions are derived from established chemical shift and absorption frequency ranges for the respective functional groups and structural motifs.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~7.50	Doublet	2H	Aromatic (Ha)
~7.35	Doublet	2H	Aromatic (Hb)
~2.7-2.9	Multiplet	2H	Cyclobutane (-CH ₂)
~2.4-2.6	Multiplet	2H	Cyclobutane (-CH ₂)
~2.0-2.2	Multiplet	2H	Cyclobutane (-CH ₂)

Note: The aromatic protons are expected to present as an AA'BB' system, which at lower field strengths may appear as two distinct doublets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~180-185	Carboxylic Acid (-COOH)
~140-145	Aromatic (Quaternary -C-C=O)
~132	Aromatic (-CH)
~130	Aromatic (-CH)
~122	Aromatic (Quaternary -C-Br)
~50-55	Cyclobutane (Quaternary)
~30-35	Cyclobutane (-CH ₂)
~15-20	Cyclobutane (-CH ₂)

Note: The chemical shift of the carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.^[1]

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch of carboxylic acid
~3030	Medium	Aromatic C-H stretch
2850-2990	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch of carboxylic acid (dimer)
~1600, ~1490	Medium-Strong	Aromatic C=C stretches
~1420	Medium	O-H bend
~1250	Strong	C-O stretch
810-840	Strong	p-Disubstituted C-H out-of-plane bend
500-600	Medium	C-Br stretch

Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[2] The strong band in the 810-840 cm^{-1} range is indicative of 1,4- (or para-) substitution on the benzene ring.[3][4]

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
254/256	Molecular ion peak (M^+) showing the characteristic ~1:1 isotopic pattern for bromine ($^{79}\text{Br}/^{81}\text{Br}$).
209/211	Loss of COOH radical.
183/185	Loss of the cyclobutane ring.
175	Loss of Br radical from the molecular ion.
156/158	Bromobenzene cation radical.
77	Phenyl cation.

Note: The presence of a bromine atom is readily identified by the pair of peaks of nearly equal intensity separated by 2 mass units (M^+ and $M+2$).[5] Fragmentation is expected to involve the loss of the bromine atom, the carboxylic acid group, and cleavage of the cyclobutane ring.[6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **1-(4-Bromophenyl)cyclobutanecarboxylic acid**.

Synthesis Protocol: Alkylation of a Phenylacetic Acid Derivative

A common route to 1-arylcyclobutanecarboxylic acids involves the alkylation of an arylacetonitrile or arylacetate with 1,3-dihalopropane, followed by hydrolysis.

- **Deprotonation:** To a solution of 4-bromophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
- **Cycloalkylation:** 1,3-Dibromopropane is added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis:** The resulting 1-(4-bromophenyl)cyclobutanecarbonitrile is then subjected to vigorous acidic or basic hydrolysis. For example, refluxing with a concentrated solution of H₂SO₄ or NaOH.
- **Work-up and Purification:** After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to be acidic, leading to the precipitation of the carboxylic acid. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

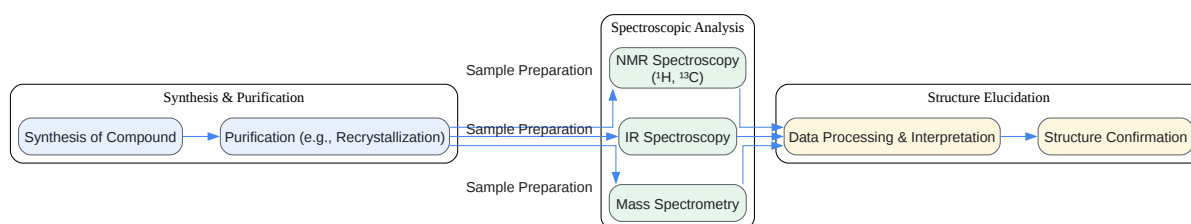
Spectroscopic Analysis Protocol

- **Sample Preparation:**
 - **NMR:** A small amount of the purified solid (~5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
 - **IR:** A small amount of the solid is mixed with KBr powder and pressed into a pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.
 - **MS:** A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or the solid can be analyzed directly by EI.
- **Data Acquisition:** The prepared samples are analyzed using standard NMR, FTIR, and Mass Spectrometers.

- **Data Processing:** The resulting spectra are processed using appropriate software to identify chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized compound like **1-(4-Bromophenyl)cyclobutanecarboxylic acid**.



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Workflow for Synthesis and Spectroscopic Analysis.

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